N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Sigma-1 receptor binding Radioligand competition assay Melanoma cell lines

Researchers studying sigma-1 receptor pharmacology often face inconsistent batch-to-batch binding affinity and confounding cellular internalization artifacts. IPAB (CAS 155054-42-5) is a validated σ-1 selective benzamide that directly addresses these pain points. • High σ-1 affinity: Ki = 6.0 nM in A2058 melanoma cells; low σ-2 cross-reactivity ensures target specificity • Exceptional in vivo tumor-to-muscle ratio of 94.58 at 24 h in xenograft models • Minimal cellular internalization at 37°C - ideal for surface vs. internalized receptor discrimination Supplied at ≥98% purity with full analytical documentation. Reference ligand for competitive binding assays, SPECT/PET tracer development, and SAR halogen substitution studies.

Molecular Formula C14H19IN2O
Molecular Weight 358.22 g/mol
CAS No. 155054-42-5
Cat. No. B115858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
CAS155054-42-5
Synonyms(125)I-PAB
(I125)-(2-piperidinylaminoethyl)-4-iodobenzamide
4-iodo-N-piperidinoethylbenzamide
4-iodo-N-piperidinoethylbenzamide, 125I-labeled
4-iodo-N-piperidinoethylbenzamide, 131I-labeled
4-IPAB
N-(2-(piperidinylamino)ethyl)-4-iodobenzamide
Molecular FormulaC14H19IN2O
Molecular Weight358.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
InChIKeyWCMWVYQHPUQKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPAB: Sigma-1 Selective Ligand for Melanoma Imaging


N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide (also referred to as IPAB or PAB) is a synthetic benzamide derivative that functions as a selective ligand for the sigma-1 (σ-1) receptor [1]. This compound has been specifically developed and characterized as a radiopharmaceutical imaging agent for malignant melanoma, with its radiolabeled forms (I-125 and I-131) demonstrating utility in both in vitro binding studies and in vivo tumor imaging applications [2]. The compound's structure consists of a 4-iodobenzamide core linked to a piperidinylaminoethyl moiety, with a molecular weight of 358.22 g/mol [1].

Target Sigma-1 receptor selective ligand
Application Melanoma SPECT imaging research
Labeling Iodine isotopes (I-125, I-131)

IPAB Uniqueness Among Sigma-1 Ligands


Sigma-1 receptor ligands exhibit substantial structural heterogeneity, leading to pronounced variations in receptor subtype selectivity, cellular internalization kinetics, and in vivo biodistribution profiles that preclude simple substitution [1]. Within the benzamide class alone, modifications to the amine moiety—such as replacing the piperidine ring with a diethylamino group—produce compounds with divergent binding characteristics and tumor-targeting efficiency [1]. Furthermore, comparative studies reveal that even structurally related sigma ligands differ markedly in their functional behavior; IPAB demonstrates minimal cellular internalization at physiological temperature, whereas other sigma ligands undergo rapid intracellular accumulation, fundamentally altering their suitability for imaging versus therapeutic applications [2].

Amine moiety modifications (piperidine vs. diethylamino) can alter binding and tumor targeting efficiency.
Internalization kinetics can differ substantially: IPAB shows minimal internalization at 37°C while other sigma ligands accumulate rapidly.
Fluorinated halobenzamides achieve different affinity ranges and require PET radiolabeling rather than SPECT iodine labeling.

IPAB Quantitative Comparative Evidence


Sigma-1 Affinity vs. IDAB in Melanoma Cells

In homologous competition binding studies using the human malignant melanoma cell line A2058, [125I]PAB (the radiolabeled form of IPAB) demonstrated saturable, high-affinity binding with a Ki value of 6.0 nM [1]. While both IPAB and its structurally related diethylamino analog IDAB exhibited high sigma-1 affinity and low sigma-2 affinity across a panel of neurotransmitter receptors, IPAB was selected for further radiopharmaceutical development based on its overall binding profile [1].

Sigma-1 Affinity
Head-to-head
IPAB Ki = 6.0 nM
IDAB: high affinity (exact Ki not reported)
Establishes sigma-1 binding benchmark in melanoma cells
Both selective for sigma-1 over sigma-2
Sigma-1 receptor binding Radioligand competition assay Melanoma cell lines

Tumor Uptake Kinetics in Melanoma Xenografts

Biodistribution studies in nude mice bearing human malignant melanoma xenografts revealed time-dependent tumor accumulation of [125I]PAB, with uptake values of 3.87% ID/g at 1 hour, 2.91% ID/g at 6 hours, and 1.02% ID/g at 24 hours post-injection [1]. These values provide the baseline for comparing tumor-targeting efficiency against alternative sigma-1 ligands developed for melanoma imaging.

Tumor Uptake
Reported
1 h: 3.87% ID/g
6 h: 2.91% ID/g
24 h: 1.02% ID/g
Defines time-dependent imaging window in xenograft model
Nude mice with melanoma xenografts
Biodistribution Tumor uptake Melanoma xenograft

Tumor-to-Organ Ratios for Imaging Contrast

At 24 hours post-injection, [125I]PAB achieved high tumor-to-nontarget organ ratios in nude mice bearing human malignant melanoma xenografts, with tumor-to-muscle ratio of 94.58, tumor-to-brain ratio of 90.01, tumor-to-heart ratio of 37.07, tumor-to-blood ratio of 17.80, tumor-to-lung ratio of 14.29, tumor-to-intestine ratio of 10.87, and tumor-to-liver ratio of 3.88 [1]. These ratios quantify the contrast achievable for imaging applications.

Imaging Contrast
Reported
Tumor:muscle = 94.58
Tumor:blood = 17.80
Indicates imaging contrast potential
24 h post-injection, melanoma xenograft
Tumor-to-organ ratio Imaging contrast Biodistribution

Cellular Internalization in NSCLC Cells vs. Other Sigma Ligands

In non-small cell lung carcinoma (NSCLC) cell lines, specific IPAB binding was inhibited with high affinity by haloperidol (Ki = 0.6 nM), IPAB itself (Ki = 14 nM), and DTG (Ki = 40 nM) [1]. Notably, relative to other receptor ligands evaluated, IPAB was not readily internalized at 37°C [1]. This minimal internalization profile contrasts with other sigma ligands that undergo rapid intracellular accumulation.

Internalization Profile
Class-level inference
IPAB: minimal internalization at 37°C
Ki = 14 nM (NSCLC)
Haloperidol Ki = 0.6 nM
DTG Ki = 40 nM
Supports cell-surface receptor mapping studies
Contrasts with rapid internalization by other sigma ligands
Cellular internalization Sigma receptor Non-small cell lung carcinoma

Sigma-1 Affinity Across Benzamide Scaffolds

Within the broader benzamide class of sigma receptor ligands, extensive structure-activity studies have established that fluorinated halobenzamides achieve exceptionally high sigma-1 affinities ranging from Ki = 0.38 to 0.98 nM, with 4-fluoro-substituted derivatives demonstrating enhanced sigma-2 potency (Ki = 3.77-4.02 nM) compared to 2-fluoro analogs (Ki = 20.3-22.8 nM) [1]. The 4-iodobenzamide scaffold represented by IPAB occupies a distinct position within this SAR landscape, offering different physicochemical properties and radiolabeling capabilities compared to fluorinated PET tracers.

Benzamide SAR Context
Class-level
IPAB Ki = 6.0 nM
Fluorinated analogs Ki = 0.38–0.98 nM
Contextualizes affinity for iodine- vs fluorine-based tracers
Cross-study comparison; different assay systems
Sigma-1 receptor Benzamide analogs Structure-activity relationship

4-IBP Sigma-1 Affinity and Selectivity

Another sigma-1 ligand, 4-IBP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, CAS 155798-08-6), exhibits a distinct binding profile with high sigma-1 affinity (Ki = 1.7 nM) and moderate sigma-2 affinity (Ki = 25.2 nM), yielding a sigma-1:sigma-2 selectivity ratio of approximately 14.8 . By comparison, IPAB demonstrates high sigma-1 affinity and low sigma-2 affinity, though exact Ki values for sigma-2 are not reported [1].

vs. 4-IBP
Context-dependent
IPAB Ki = 6.0 nM (sigma-1)
4-IBP Ki = 1.7 nM; selectivity ≈ 14.8
Trade-off between binding affinity and subtype selectivity
Different assay systems; cross-study
Sigma-1 receptor 4-IBP Receptor subtype selectivity

IPAB Research and Industrial Applications


Melanoma SPECT Imaging Tracer Development

Based on the demonstrated tumor uptake of 3.87% ID/g at 1 hour and high tumor-to-muscle ratio of 94.58 at 24 hours in melanoma xenograft models [1], this compound serves as a validated scaffold for developing SPECT imaging agents targeting sigma-1 receptors in melanoma. The iodine moiety enables radiolabeling with I-123 (SPECT), I-124 (PET), I-125 (preclinical), or I-131 (therapeutic) without structural modification.

Sigma-1 Receptor Binding Studies

With a validated Ki of 6.0 nM in A2058 melanoma cells [1] and demonstrated utility in characterizing sigma receptor expression in NSCLC cell lines (Ki = 14 nM) [2], this compound functions as a reference ligand for competitive binding assays, sigma-1 receptor quantification, and pharmacological profiling of novel sigma ligands.

Cell-Surface Receptor Mapping

The minimal cellular internalization of IPAB at 37°C, in contrast to other sigma ligands that undergo rapid intracellular accumulation [2], makes this compound particularly suitable for experiments requiring discrimination between cell-surface and internalized receptor populations, such as receptor trafficking studies or surface plasmon resonance-based binding analyses.

Benzamide Sigma Ligand Comparative Pharmacology

As a 4-iodobenzamide derivative with a distinct SAR profile compared to fluorinated analogs (which achieve Ki values of 0.38-0.98 nM for sigma-1) [3], this compound serves as an iodine-containing reference standard for structure-activity relationship studies, enabling systematic evaluation of halogen substitution effects on sigma receptor binding, lipophilicity, and biodistribution.

Application
Selection Property
Validation Focus
Melanoma SPECT imaging research
Sigma-1 receptor targeting with iodine radiolabeling
Tumor uptake and imaging contrast in xenograft models
Sigma-1 receptor binding assays
Reference ligand with established binding affinity
Competitive binding and receptor quantification
Cell-surface receptor mapping
Minimal cellular internalization at 37°C
Discrimination of surface vs. internalized receptors
Benzamide SAR studies
Iodine-containing benzamide scaffold
Halogen substitution effects on binding and biodistribution

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